![molecular formula C9H5F3NNaO2 B3339332 Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate CAS No. 1006961-03-0](/img/structure/B3339332.png)
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Overview
Description
“Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate” is a chemical compound with the molecular formula C9H5F3NNaO2 . It has a molecular weight of 239.13 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a but-2-en-2-olate group, which is further substituted with a trifluoro-4-oxo group .Scientific Research Applications
Structural Analysis and Coordination Modes
The structural features and coordination modes of related sodium compounds provide insights into the potential applications of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate in scientific research. For instance, the synthesis and crystal structures of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents reveal polymeric structures with diverse coordination modes of lithium cations, which could suggest similar complex formation capabilities for sodium compounds with trifluoromethyl and pyridyl groups (Slepukhin et al., 2019). Similarly, the synthesis and characterization of zinc carboxylate complexes with 2,3-pyridine dicarboxylic acid highlight the versatility of pyridine derivatives in forming coordination complexes, potentially applicable to sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate (Singh et al., 2011).
Luminescence Properties
The study of luminescence properties of structures built from related compounds, like the salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, sheds light on the impact of structural features on luminescence. This information can be leveraged in the design of materials for optical applications, indicating potential uses for sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate in developing luminescent materials (Tafeenko et al., 2009).
Hydrogen Bonding and Supramolecular Structures
The assembly of 3D hydrogen bonding networks by sodium 4-(4-pyridinyl)pyrimidine-2-sulfonate with transitional metal salts provides a template for understanding how sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate might interact in supramolecular structures. This highlights its potential application in the design of new materials with specific properties like porosity, stability, and reactivity, facilitated by hydrogen bonding (Xu, 2009).
Synthesis of Heterocyclic Compounds
The compound's relevance extends to the synthesis of heterocyclic compounds, as demonstrated by related research involving the condensation of sodium derivatives with heterocyclic amines to produce various heterocyclic derivatives. This suggests that sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate could be a valuable precursor in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Abdelhamid & Gomha, 2013).
properties
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1/b8-4-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYWJVPXDVGQB-ZYFYRQFPSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3NNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate | |
CAS RN |
1006961-03-0 | |
Record name | sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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